S-Ethyl ethanethioate

Description

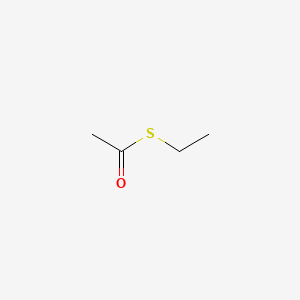

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-ethyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGPWJUOYMUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060807 | |

| Record name | S-Ethyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, clear liquid | |

| Record name | S-Ethyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol; miscible in diethyl ether | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979 (20°) | |

| Record name | Ethyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

625-60-5, 59094-77-8 | |

| Record name | S-Ethyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl thiolacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059094778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Ethyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ethyl ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYL THIOLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E715F929W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Ethyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Ethyl Ethanethioate for Advanced Research and Development

Introduction: Beyond a Simple Reagent

S-Ethyl ethanethioate (CAS No. 625-60-5), also known as S-Ethyl thioacetate, is an organosulfur compound that serves as a pivotal intermediate and model compound in organic synthesis and biochemistry.[1][2] While structurally similar to its oxygen ester analog, ethyl acetate, the replacement of the ester oxygen with sulfur imparts unique chemical reactivity that is of significant interest to researchers in drug development and materials science.[3][4] Thioesters are more reactive than their ester counterparts towards nucleophiles, yet they exhibit greater stability against hydrolysis under neutral aqueous conditions.[3] This distinct reactivity profile makes them essential functional groups in numerous biological processes, most notably as derivatives of Coenzyme A (CoA), which are central to metabolism and the biosynthesis of fatty acids, steroids, and peptides.[4][5][6]

This guide provides an in-depth examination of this compound, moving beyond basic properties to explore its synthesis, reactivity, analytical characterization, and applications, with a focus on the causal mechanisms and practical considerations relevant to scientific professionals.

Core Identification and Physicochemical Properties

The fundamental identity of a compound is established by its unique identifiers and physical constants. This compound is a colorless liquid with a characteristic pungent, sulfury odor.[7][8]

Table 1: Chemical Identifiers and Names

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 625-60-5 | [1][2][8] |

| IUPAC Name | This compound | [1][9] |

| Synonyms | S-Ethyl thioacetate, Ethyl thiolacetate, Ethanethioic acid, S-ethyl ester | [1][8][9] |

| Molecular Formula | C₄H₈OS | [1][2] |

| Molecular Weight | 104.17 g/mol | [1][2][9] |

| InChIKey | APTGPWJUOYMUCE-UHFFFAOYSA-N | [1][10] |

| SMILES | CCSC(=O)C |[2][9] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Appearance | Colorless liquid | Ambient | [2][8] |

| Boiling Point | 116 °C | at 1 atm | [8] |

| Density | 0.979 g/mL | at 25 °C | [8] |

| Refractive Index | 1.458 | at 20 °C | [8] |

| Flash Point | 18.3 °C (65 °F) | Closed Cup | [7][8] |

| Solubility | Insoluble in water; soluble in ethanol, diethyl ether | - | [2][9] |

| LogP | 1.26 | - | [8] |

| Mass Spec (EI) | Major Peaks (m/z): 43 (100%), 104 (45.5%), 45 (35.2%) | 70 eV | [9][10][11] |

| IR Absorption | Strong C=O stretch ~1690 cm⁻¹ | - | [9] |

| ¹H NMR (CDCl₃) | δ ~2.9 ppm (q, 2H, -S-CH₂ -CH₃), ~2.3 ppm (s, 3H, -CO-CH₃ ), ~1.2 ppm (t, 3H, -S-CH₂-CH₃ ) | - |[9] |

Synthesis and Purification: A Practical Workflow

The preparation of this compound is readily achievable in a standard laboratory setting. The most common methods involve the reaction of an acetylating agent with ethanethiol or its corresponding salt.[2][6] The choice of method often depends on the availability of starting materials and desired scale.

Synthesis via Thiolation of Acetyl Chloride

This method is a direct and efficient route utilizing the high reactivity of an acid chloride. The primary causality is the nucleophilic attack of the sulfur atom of ethanethiol on the electrophilic carbonyl carbon of acetyl chloride, followed by the elimination of hydrogen chloride.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with ethanethiol (1.0 eq) and a suitable aprotic solvent (e.g., diethyl ether). Add a non-nucleophilic base like pyridine (1.1 eq) to act as a scavenger for the HCl byproduct.

-

Reaction: Cool the flask in an ice bath to 0 °C. Add acetyl chloride (1.05 eq) dropwise via the dropping funnel to control the exothermic reaction.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 116 °C.[8]

Chemical Reactivity and Mechanistic Insights

The utility of this compound in synthesis stems from the unique properties of the thioester bond.

The Thioester as an Acyl Transfer Agent

Thioesters are considered "high-energy" compounds relative to oxygen esters, meaning the hydrolysis of a thioester is more thermodynamically favorable.[4] This is due to the poorer resonance stabilization between the carbonyl group and the larger 3p orbitals of sulfur compared to the 2p orbitals of oxygen. This reduced delocalization makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

However, thioesters are kinetically stable in water at neutral pH, making them ideal for acyl transfer reactions in both biological and synthetic aqueous environments.[3] They react readily with soft nucleophiles like thiols and amines but are less reactive towards hard nucleophiles like water or alcohols under neutral conditions.[3] This selective reactivity is fundamental to their role in native chemical ligation for peptide synthesis and as biological acyl carriers.[5][6]

Caption: Mechanism of nucleophilic acyl substitution on a thioester.

This reactivity makes this compound an excellent reagent for introducing an acetyl group (CH₃CO-). For instance, it can be used to acetylate amines to form amides, a key transformation in the synthesis of many pharmaceutical compounds.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its role as a synthetic intermediate is significant. The thioester functional group is present in a number of marketed drugs, and many more use thioester chemistry during their synthesis.[12]

-

Intermediate in Natural Product Synthesis: Thioesters are key intermediates in reactions like the Fukuyama reduction (conversion to aldehydes) and Fukuyama coupling (conversion to ketones), providing mild and selective routes to important functional groups.[12]

-

Building Block for Heterocycles: As a source of the acetyl group and a reactive thio-functionality, it can be a precursor for synthesizing sulfur-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Model for Biological Systems: this compound serves as a simple, stable, and commercially available model for studying the chemistry of more complex biological thioesters like Acetyl-CoA.[2] This allows researchers to investigate enzyme mechanisms or the fundamental reactivity of thioesters in controlled, non-biological settings.

-

Prebiotic Chemistry Research: Thioesters are hypothesized to be key intermediates in the prebiotic formation of peptides from amino acids on early Earth, making this compound a relevant compound for studies on the origins of life.[13]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in exacting applications like drug development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for both identifying and quantifying the purity of this volatile compound.[14]

Typical GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a standard GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-15 °C/min to 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: The compound will elute at a characteristic retention time. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 104 and a base peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43.[9][11] Purity is determined by integrating the peak area relative to any impurities.

High-Performance Liquid Chromatography (HPLC)

For less volatile reaction mixtures or for monitoring reactions involving this compound, reversed-phase HPLC can be employed.[15] A C18 column with a mobile phase of acetonitrile and water is typically effective.[15]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: It is a highly flammable liquid and vapor (H225).[8][16] It is also harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye damage (H318).[8][16] May cause respiratory irritation (H335).[2][9]

-

Handling Precautions:

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[16][17]

-

Ground and bond containers when transferring material to prevent static discharge.[17][18]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[16][17]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17][18]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[17]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]

References

- 1. This compound [webbook.nist.gov]

- 2. Ethyl thioacetate - Wikipedia [en.wikipedia.org]

- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thioester - Wikipedia [en.wikipedia.org]

- 7. S-ethyl thioacetate, 625-60-5 [thegoodscentscompany.com]

- 8. Ethanethioic acid S-ethyl ester | 625-60-5 [chemicalbook.com]

- 9. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. Ethanethioic acid S-ethyl ester(625-60-5) MS spectrum [chemicalbook.com]

- 12. Development of a solvent-reagent selection guide for the formation of thioesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Thioesters provide a plausible prebiotic path to proto-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. Ethanethioic acid, S-ethyl ester | SIELC Technologies [sielc.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of S-Ethyl Ethanethioate

An In-depth Analysis for Chemical Researchers and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of S-ethyl ethanethioate, a prominent thioester, from the reaction of acetyl chloride and ethyl mercaptan. Thioesters are a critical class of organosulfur compounds, distinguished by a carbonyl group bonded to a sulfur atom. They are integral to numerous biological processes, including the biosynthesis of fatty acids and steroids, and serve as versatile intermediates in organic synthesis.[1][2] The specific reaction between acetyl chloride, a highly reactive acyl chloride, and ethyl mercaptan, a thiol, offers a direct and efficient route to this important molecule.

Section 1: Foundational Principles and Reaction Mechanism

The synthesis of this compound from acetyl chloride and ethyl mercaptan proceeds via a nucleophilic acyl substitution reaction. This mechanism is a cornerstone of organic chemistry and understanding its nuances is paramount for optimizing reaction conditions and ensuring product purity.

The Nature of the Reactants

-

Acetyl Chloride (CH₃COCl): As an acyl chloride, acetyl chloride is characterized by a highly electrophilic carbonyl carbon. The strong electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on the carbon, making it an excellent target for nucleophilic attack.[3] The planar geometry around the carbonyl carbon also allows for accessible attack by nucleophiles from above or below the molecular plane.[3]

-

Ethyl Mercaptan (CH₃CH₂SH): Also known as ethanethiol, this compound is a potent nucleophile due to the lone pairs of electrons on the sulfur atom. Thiols are generally more nucleophilic than their alcohol counterparts in polar protic solvents, a factor that drives the efficiency of this synthesis.

The Nucleophilic Addition-Elimination Mechanism

The reaction proceeds through a well-established two-stage mechanism: nucleophilic addition followed by elimination.[3][4][5]

-

Addition Stage: The reaction is initiated by the nucleophilic attack of the sulfur atom of ethyl mercaptan on the electrophilic carbonyl carbon of acetyl chloride.[5] This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.[3][4]

-

Elimination Stage: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in doing so, the chloride ion, being a good leaving group, is expelled.[3][4] A final deprotonation step, often facilitated by a base or another molecule of the thiol, removes the proton from the sulfur atom, yielding the stable this compound and hydrogen chloride as a byproduct.[4]

Section 2: Experimental Protocol and Optimization

The following protocol provides a robust method for the laboratory-scale synthesis of this compound. Adherence to safety protocols is critical due to the hazardous nature of the reactants.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Acetyl Chloride | CH₃COCl | 78.50 | 7.85 g (0.1 mol) | ≥99% |

| Ethyl Mercaptan | CH₃CH₂SH | 62.13 | 6.83 g (0.11 mol) | ≥98% |

| Pyridine (optional) | C₅H₅N | 79.10 | 8.7 g (0.11 mol) | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |

| Saturated NaHCO₃ | - | - | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |

Safety Precautions: A Self-Validating System

Hazard Analysis:

-

Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce toxic hydrogen chloride gas. Causes severe skin burns and eye damage.

-

Ethyl Mercaptan: Extremely flammable liquid and vapor with a powerful and unpleasant stench.[6] Harmful if swallowed or inhaled and may cause an allergic skin reaction.[7]

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Diethyl Ether: Extremely flammable. May form explosive peroxides.

Mandatory Safety Procedures:

-

All manipulations must be performed in a well-ventilated chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[6]

-

Ensure all glassware is dry to prevent the violent reaction of acetyl chloride with water.

-

Ground and bond all containers when transferring flammable liquids to prevent static discharge.[6][10]

-

Have a Class B fire extinguisher and a spill kit readily available.

Step-by-Step Synthesis Protocol

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride).

-

Reagent Preparation: In the fume hood, dissolve ethyl mercaptan (6.83 g, 0.11 mol) in 100 mL of anhydrous diethyl ether in the reaction flask. If using a base, add pyridine (8.7 g, 0.11 mol) to this solution. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (7.85 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred ethyl mercaptan solution over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C. The formation of hydrogen chloride gas will be observed (or a precipitate of pyridinium hydrochloride if pyridine is used).

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 5% HCl (if pyridine was used), 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

-

Final Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 116 °C.[11][12]

Section 3: Characterization and Analysis

Proper characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₈OS[13] |

| Molecular Weight | 104.17 g/mol [14] |

| Appearance | Colorless liquid[11] |

| Boiling Point | 116 °C[12] |

| Density | 0.979 g/mL at 25 °C[12] |

| Refractive Index | n20/D 1.458[12] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. Expected chemical shifts (in ppm) are:

-

Triplet at ~1.2 ppm (3H, -CH₃ of ethyl group)

-

Quartet at ~2.9 ppm (2H, -SCH₂- of ethyl group)

-

Singlet at ~2.3 ppm (3H, -COCH₃ of acetyl group)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.[15]

-

IR (Infrared) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present. The most characteristic absorption will be the strong carbonyl (C=O) stretch of the thioester, typically appearing around 1690-1715 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 104.[16][17] A prominent base peak is expected at m/z = 43, corresponding to the [CH₃CO]⁺ acylium ion.[14][16]

-

Gas Chromatography (GC): GC can be used to assess the purity of the distilled product. A single major peak indicates a high degree of purity.

Section 4: Conclusion and Future Perspectives

The synthesis of this compound from acetyl chloride and ethyl mercaptan is a classic and efficient example of nucleophilic acyl substitution. This guide has detailed the underlying mechanistic principles, provided a comprehensive and safety-conscious experimental protocol, and outlined the necessary analytical techniques for product characterization. The reliability of this reaction makes it a valuable tool for researchers in both academic and industrial settings.

Future work in this area could focus on the development of more environmentally benign catalytic systems, potentially using solid-supported catalysts to simplify purification and minimize waste.[18] Furthermore, exploring the use of less hazardous acylating agents could enhance the overall safety profile of thioester synthesis. The principles and techniques outlined herein provide a solid foundation for such future investigations in the ever-evolving field of organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. cpchem.com [cpchem.com]

- 8. puc.eip.mn.gov [puc.eip.mn.gov]

- 9. airgas.com [airgas.com]

- 10. iceng.net.au [iceng.net.au]

- 11. Ethanethioic acid S-ethyl ester | 625-60-5 [chemicalbook.com]

- 12. 硫代乙酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound [webbook.nist.gov]

- 14. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Ethanethioic acid S-ethyl ester(625-60-5) MS spectrum [chemicalbook.com]

- 17. This compound [webbook.nist.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

A Spectroscopic Guide to S-Ethyl Ethanethioate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data of S-Ethyl ethanethioate (CAS 625-60-5), a key sulfur-containing organic compound.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the principles behind the data acquisition and the nuances of spectral interpretation, this guide serves as a practical reference for the characterization of this compound and related thioester compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound, also known as S-Ethyl thioacetate, is a thioester with the chemical formula C₄H₈OS.[2][3] Its distinct organoleptic properties, described as sulfurous with fruity and onion-like notes, have led to its use as a flavoring agent. Beyond its sensory characteristics, the thioester functional group is of significant interest in organic synthesis and biochemistry. Accurate and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and understanding their biological activity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering not just the data itself, but the scientific rationale behind its interpretation.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent.[4] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The residual proton signal of the solvent can be used for spectral referencing.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[4]

Data Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time or a greater number of scans is usually required.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | CH₃-C=O |

| ~2.9 | Quartet | 2H | S-CH₂-CH₃ |

| ~1.2 | Triplet | 3H | S-CH₂-CH₃ |

Interpretation:

-

δ ~2.3 (s, 3H): The singlet at approximately 2.3 ppm corresponds to the three protons of the acetyl methyl group (CH₃-C=O). It appears as a singlet because there are no adjacent protons to cause spin-spin coupling.

-

δ ~2.9 (q, 2H): The quartet at around 2.9 ppm is assigned to the two methylene protons (S-CH₂-CH₃). The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent sulfur atom.

-

δ ~1.2 (t, 3H): The triplet at approximately 1.2 ppm is attributed to the three methyl protons of the ethyl group (S-CH₂-CH₃). This signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

Caption: ¹H NMR spectral correlation for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display four signals, one for each of the four unique carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~30 | CH₃-C=O |

| ~23 | S-CH₂-CH₃ |

| ~15 | S-CH₂-CH₃ |

Interpretation:

-

δ ~195: The most downfield signal is characteristic of a carbonyl carbon in a thioester. The electronegativity of the oxygen and sulfur atoms causes significant deshielding.

-

δ ~30: This peak corresponds to the methyl carbon of the acetyl group (CH₃-C=O).

-

δ ~23: This signal is assigned to the methylene carbon of the ethyl group (S-CH₂-CH₃). It is shifted downfield due to the attachment to the sulfur atom.

-

δ ~15: The most upfield signal is attributed to the terminal methyl carbon of the ethyl group (S-CH₂-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

-

Neat Liquid Film: The simplest method for a pure liquid is to place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

-

Attenuated Total Reflectance (ATR): Alternatively, a drop of the liquid can be placed directly onto the crystal of an ATR accessory. This technique requires minimal sample preparation.[6]

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Place the prepared sample in the IR beam path.

-

Acquire the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.

-

The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H (sp³) stretching |

| ~1690 | Strong | C=O (Thioester carbonyl) stretching |

| ~1450 & ~1375 | Medium | C-H bending |

| ~1100 | Medium | C-S stretching |

Interpretation:

-

~2970-2850 cm⁻¹: These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

-

~1690 cm⁻¹: This very strong and sharp absorption is the most diagnostic peak in the spectrum and is indicative of the C=O stretching vibration of the thioester functional group. Compared to a regular ester (~1735 cm⁻¹), the carbonyl absorption of a thioester is at a lower frequency due to the reduced resonance stabilization of the C=O bond, which gives it more single-bond character.

-

~1450 & ~1375 cm⁻¹: These bands arise from the bending vibrations (scissoring and rocking) of the C-H bonds in the alkyl groups.

-

~1100 cm⁻¹: This absorption is in the region expected for C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can be used to elucidate the molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Introduction: A small amount of this compound is introduced into the ion source, typically after separation by GC. The sample must be volatile and thermally stable.[7]

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 104.17 g/mol ) shows several key fragments.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 104 | Moderate | [CH₃COSCH₂CH₃]⁺• (Molecular Ion) |

| 75 | Low | [CH₃CO-S]⁺ |

| 61 | Low | [CH₂CH₂S]⁺• |

| 43 | High (Base Peak) | [CH₃CO]⁺ (Acylium ion) |

| 29 | Moderate | [CH₂CH₃]⁺ |

Interpretation of Fragmentation:

The fragmentation of this compound is driven by the stability of the resulting carbocations and radical species.

-

m/z 104 (Molecular Ion): The peak at m/z 104 corresponds to the intact molecular ion, [C₄H₈OS]⁺•.

-

m/z 75: This fragment likely arises from the loss of an ethyl radical (•CH₂CH₃) from the molecular ion.

-

m/z 61: This peak can be attributed to the loss of an acetyl radical (CH₃CO•) from the molecular ion.

-

m/z 43 (Base Peak): The most abundant fragment is the acylium ion, [CH₃CO]⁺. This is a very stable carbocation due to resonance and is a characteristic fragment for compounds containing an acetyl group. Its high intensity makes it the base peak in the spectrum.

-

m/z 29: This peak corresponds to the ethyl cation, [CH₂CH₃]⁺, formed by cleavage of the S-C bond.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the synergistic power of NMR, IR, and Mass Spectrometry in molecular characterization. Each technique provides a unique piece of the structural puzzle: ¹H and ¹³C NMR elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The data and interpretations provided herein serve as a robust reference for scientists and researchers, facilitating the confident identification and analysis of this compound in various applications.

References

- 1. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to S-Ethyl Ethanethioate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of S-ethyl ethanethioate, a thioester of significant interest in various scientific domains. From its fundamental chemical identity to its practical applications, this document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively understand and utilize this compound.

Chemical Identity: Nomenclature and Structure

The unambiguous identification of a chemical compound is paramount for scientific discourse and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1][2]

This name is derived from its structure as the S-ethyl ester of ethanethioic acid. The "S" indicates that the ethyl group is attached to the sulfur atom.

Synonyms: The compound is also widely known by several synonyms, which are frequently encountered in literature and commercial listings. These include:

Chemical Structure: The molecular formula of this compound is C4H8OS[1][2]. Its structure consists of an acetyl group (CH3C(=O)) bonded to a sulfur atom, which is in turn bonded to an ethyl group (CH2CH3).

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 104.17 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [1][7] |

| Odor | Alliaceous, coffee-like | [7] |

| Density | 0.979 g/mL at 25 °C | [7] |

| Boiling Point | 116-117 °C | [4][7] |

| Refractive Index | 1.456-1.468 at 20 °C | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and diethyl ether | [1] |

| CAS Number | 625-60-5 | [1][2][3] |

| PubChem CID | 61171 | [1][2] |

Synthesis and Reactivity

This compound is typically synthesized through well-established organic chemistry protocols. The most common laboratory and industrial preparation involves the reaction of an acetylating agent with ethanethiol or its corresponding thiolate.

Primary Synthesis Route:

A prevalent method for the synthesis of this compound is the reaction of acetyl chloride with ethanethiol[2][8]. This reaction is a nucleophilic acyl substitution where the sulfur of the thiol attacks the electrophilic carbonyl carbon of the acetyl chloride, leading to the displacement of the chloride leaving group.

Caption: Synthesis of this compound from Acetyl Chloride and Ethanethiol

An alternative, related synthesis involves the alkylation of a thioacetate salt, such as potassium thioacetate, with an ethylating agent like ethyl bromide[2].

Reactivity Profile:

Thioesters, such as this compound, are important intermediates in organic synthesis. They are more reactive towards nucleophiles than their corresponding oxygen esters due to the better leaving group ability of the thiolate. This enhanced reactivity makes them valuable acylating agents. The C-S bond in thioesters is also susceptible to cleavage under various conditions, which is a key aspect of their utility in synthetic chemistry.

Applications in Research and Industry

This compound finds applications in diverse fields, primarily owing to its characteristic aroma and its chemical reactivity.

Flavor and Fragrance Industry:

This compound is recognized as a flavoring agent and is used in the food industry to impart specific taste and aroma profiles.[4][8] It is a volatile sulfur compound that has been identified in natural products such as durian fruit and wine.[7] Its organoleptic properties are described as sulfury, fruity, with notes of onion, garlic, and coffee.[7]

Organic Synthesis:

In the realm of organic synthesis, this compound serves as a source of the ethanethiolate nucleophile and as an acetylating agent. Its reactivity can be harnessed to introduce the acetylthio group (-SAc) into molecules, which can then be further manipulated. This is particularly relevant in the synthesis of more complex sulfur-containing compounds.

Potential Relevance in Drug Development:

While direct applications in drug development are not extensively documented, the thioester functionality is a critical component of many biologically active molecules, most notably Acetyl-CoA. The study of simple thioesters like this compound can provide valuable insights into the reactivity and biological roles of more complex thioesters. Furthermore, its use as a synthetic building block could be relevant in the preparation of novel pharmaceutical compounds containing sulfur.

Spectroscopic and Analytical Data

The characterization of this compound relies on standard spectroscopic techniques.

Mass Spectrometry: The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[1][9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is a key diagnostic peak for this functional group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1][10] It can cause skin and eye irritation and may be harmful if swallowed.[1][10]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a well-characterized thioester with a firm standing in both academic research and industrial applications. Its straightforward synthesis, distinct organoleptic properties, and versatile reactivity make it a compound of ongoing interest. For researchers and professionals in drug development, a solid understanding of its fundamental properties and chemical behavior is essential for its effective and safe utilization in the laboratory and beyond.

References

- 1. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl thioacetate - Wikipedia [en.wikipedia.org]

- 3. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 4. S-ethyl thioacetate, 625-60-5 [thegoodscentscompany.com]

- 5. This compound (CAS 625-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. Ethanethioic acid S-ethyl ester | 625-60-5 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [webbook.nist.gov]

- 10. S-Ethyl thioacetate, 98+% | Fisher Scientific [fishersci.ca]

Physical properties of S-Ethyl ethanethioate: boiling point, density

An In-Depth Technical Guide to the Physical Properties of S-Ethyl Ethanethioate: Boiling Point and Density

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is fundamental to experimental design, process development, and ensuring the quality and consistency of results. This compound (CAS 625-60-5), a key sulfur-containing organic compound, is utilized in various chemical syntheses and has applications in the flavor and fragrance industry[1][2]. This technical guide provides a focused examination of two of its critical physical properties: boiling point and density.

Core Physical Properties of this compound

This compound, also known as S-Ethyl thioacetate, is a colorless to pale yellow liquid with a characteristic alliaceous or coffee-like odor[2]. A comprehensive review of reliable chemical data sources provides the following values for its boiling point and density.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 116 °C | at 760 mmHg (lit.) | [2][3] |

| 116.4 °C | at 760 mmHg | [4] | |

| 117 °C | (lit.) | [3] | |

| Density | 0.979 g/mL | at 25 °C (lit.) | [2][3] |

| 0.98 g/mL | Not specified | [4] | |

| 0.979 g/mL | at 20 °C | [5] |

Note: "lit." refers to values cited from scientific literature.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density is crucial for the verification of substance purity and for various calculations in experimental and industrial processes. The following section outlines authoritative and validated protocols for these measurements.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely accepted technique for determining the boiling point of a small quantity of liquid[6][7]. The principle behind this method is the observation of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol:

-

Sample Preparation: A small glass test tube (Durham tube) is filled to approximately half its volume with this compound. A capillary tube, sealed at one end, is then inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is fully immersed. The side arm of the Thiele tube is then gently and uniformly heated with a Bunsen burner or a suitable heating mantle[6][7].

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube[6][7]. This indicates that the vapor pressure of the sample is equal to the external pressure.

-

Record Barometric Pressure: It is critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Causality in Experimental Choices: The use of an inverted capillary tube provides a nucleation site for boiling, preventing superheating and ensuring a smooth and accurate determination. The unique design of the Thiele tube facilitates uniform heating of the oil through convection currents, which is essential for a precise measurement.

Density Determination

The density of a liquid is its mass per unit volume. For a compound like this compound, this can be accurately determined using a pycnometer or, more simply, with a calibrated micropipette and a high-precision analytical balance.

Experimental Protocol:

-

Temperature Equilibration: Allow the sample of this compound to equilibrate to a specific, constant temperature (e.g., 20°C or 25°C) in a temperature-controlled water bath. This is crucial as density is temperature-dependent.

-

Mass of Empty Vial: Accurately weigh a clean, dry vial on an analytical balance and record the mass.

-

Volume Dispensing: Using a calibrated micropipette, carefully dispense a precise volume of the temperature-equilibrated this compound (e.g., 1.000 mL) into the pre-weighed vial.

-

Mass of Vial with Sample: Immediately weigh the vial containing the this compound and record the mass.

-

Calculation: The density is calculated using the following formula: Density = (Mass of Vial with Sample - Mass of Empty Vial) / Volume of Sample

-

Repeatability: For enhanced accuracy and to ensure the trustworthiness of the result, this procedure should be repeated at least three times, and the average density should be reported.

Self-Validating System: The use of a calibrated micropipette ensures the accuracy of the dispensed volume. The precision of the analytical balance provides confidence in the mass measurement. Repeating the measurement and obtaining consistent results validates the experimental technique and the final reported density.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of this compound.

References

- 1. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 2. Ethanethioic acid S-ethyl ester | 625-60-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Ethanethioic Acid S-ethyl Ester CAS 625-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Thermochemistry and Enthalpy of Formation of S-Ethyl Ethanethioate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of S-ethyl ethanethioate, with a primary focus on its standard enthalpy of formation. This compound, a key thioester, plays a significant role in various chemical and biological processes, making a thorough understanding of its energetic landscape crucial for researchers in drug development and other scientific fields. This document delineates both the experimental and computational methodologies for determining the enthalpy of formation, offering field-proven insights into the causality behind experimental choices and the robustness of computational predictions. By integrating detailed protocols, data analysis, and theoretical principles, this guide serves as an authoritative resource for accurately characterizing the thermochemistry of this important molecule.

Introduction: The Significance of this compound in Scientific Research

This compound (CH₃COSC₂H₅), also known as S-ethyl thioacetate, is a prominent member of the thioester family of organic compounds.[1][2][3][4][5] Thioesters are characterized by the functional group R-S-CO-R' and are distinguished from their oxygen-containing ester counterparts by the presence of a sulfur atom in place of the ester oxygen. This substitution imparts unique chemical reactivity to the thioester bond, rendering it a "high-energy" bond pivotal in numerous biochemical reactions, most notably in the form of acetyl-CoA.

A fundamental understanding of the thermochemistry of this compound, particularly its standard enthalpy of formation (ΔfH°), is indispensable for a multitude of applications. In the realm of drug development, knowledge of the energetic properties of molecules is critical for predicting their stability, reactivity, and potential metabolic pathways. For researchers in physical organic chemistry and chemical engineering, accurate thermochemical data is essential for process design, safety assessments, and the development of quantitative structure-activity relationships (QSAR).

This guide is structured to provide a holistic understanding of the determination of the enthalpy of formation of this compound. It delves into the gold-standard experimental technique of rotating-bomb calorimetry, mandated by the presence of sulfur, and explores the power of high-level quantum chemical calculations as a predictive and complementary tool.

Experimental Determination of the Enthalpy of Formation: The Rigor of Rotating-Bomb Calorimetry

The experimental determination of the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation is derived, for sulfur-containing organic compounds necessitates a specialized technique known as rotating-bomb calorimetry.

The Rationale for a Rotating Bomb

Conventional static-bomb calorimetry, while suitable for many organic compounds, is inadequate for substances containing sulfur.[6] During combustion, sulfur is oxidized to a mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). In the presence of water within the bomb, these oxides form sulfurous and sulfuric acids. To ensure a well-defined and thermodynamically reproducible final state, it is imperative that all the sulfur is converted to a uniform solution of sulfuric acid (H₂SO₄) of a known concentration. A rotating bomb facilitates this by thoroughly mixing the bomb's contents post-combustion, ensuring that all combustion products come into contact with the aqueous phase and that a complete and uniform solution is achieved.

Experimental Protocol: A Step-by-Step Guide to Rotating-Bomb Calorimetry

The following protocol is a detailed, self-validating methodology for the determination of the enthalpy of combustion of a liquid organosulfur compound like this compound.

2.2.1. Materials and Apparatus

-

This compound: High purity (>99.5%), with purity confirmed by gas chromatography-mass spectrometry (GC-MS).

-

Benzoic Acid: NIST-certified standard reference material for calibration.

-

High-Purity Oxygen: For combustion.

-

Distilled and Deionized Water: For use in the bomb and calorimeter.

-

Rotating-Bomb Calorimeter: A complete system including the bomb, bucket, jacket, firing unit, and temperature measurement system (e.g., platinum resistance thermometer).

-

Pellet Press: For preparing benzoic acid pellets.

-

Analytical Balance: With a precision of at least 0.01 mg.

-

Ignition Wire: Platinum or a base metal wire with a known heat of combustion.

2.2.2. Workflow Diagram

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Bridging Theory and Application in Drug Discovery

An In-depth Technical Guide to the Quantum Chemical Calculation of S-Ethyl Ethanethioate

In the landscape of modern drug development, the intricate dance of molecular interactions governs efficacy, selectivity, and safety. Thioesters, such as this compound, represent a critical class of organosulfur compounds.[1] Their unique reactivity profile, distinct from their oxoester counterparts, makes them compelling subjects for both mechanistic studies and as intermediates in pharmaceutical synthesis.[2] Understanding the fundamental electronic structure, conformational landscape, and vibrational properties of these molecules is paramount. This is where the power of in silico investigation, specifically quantum chemical calculations, comes to the forefront.

This guide is designed for researchers, computational chemists, and drug development professionals who seek to leverage theoretical chemistry to gain a deeper understanding of thioester behavior. We will move beyond a simple recitation of methods to provide a field-proven, logical framework for the computational analysis of this compound. Every choice, from the level of theory to the basis set, is explained and justified, ensuring a self-validating and reproducible workflow.

This compound: A Molecule of Interest

This compound (C₄H₈OS) is a thiocarboxylic ester that serves as a valuable model system for more complex biological thioesters, like Acetyl-CoA.[1][3] Its structure, while seemingly simple, possesses conformational flexibility that significantly influences its reactivity and spectroscopic signature.

| Property | Value | Source |

| CAS Number | 625-60-5 | [4] |

| Molecular Formula | C₄H₈OS | [5] |

| Molecular Weight | 104.17 g/mol | [5] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 116 °C | [6] |

| Density | 0.979 g/mL at 25 °C | [6] |

A critical aspect of this compound's structure is the rotational freedom around the C(O)-S and S-C₂H₅ bonds. This leads to the existence of multiple conformers. Experimental and theoretical studies have identified two primary stable conformations: an anti,anti (Cs symmetry) and an anti,gauche (C1 symmetry) form.[3] Our computational approach must be robust enough to identify these and accurately predict their relative energies.

The Computational Gauntlet: A Validated Workflow

The following protocol outlines a rigorous and validated workflow for the quantum chemical characterization of S--Ethyl ethanethioate. The causality behind each step is explained to provide a deeper understanding of the process.

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for execution using a standard quantum chemistry software package such as Gaussian, Q-Chem, or GAMESS.[7][8]

I. Initial Structure and Conformational Analysis:

-

Generate Initial 3D Structure: Begin by sketching the 2D structure of this compound or using its SMILES string (CCSC(=O)C) to generate an initial 3D coordinate file.[1]

-

Perform a Conformational Search: Due to the rotational flexibility, a preliminary conformational search using a less computationally expensive method like molecular mechanics (e.g., MMFF94) is highly recommended. This step identifies a set of low-energy candidate structures for higher-level calculations.

II. Geometry Optimization and Frequency Analysis:

-

Select Level of Theory and Basis Set:

-

Methodology: Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for systems of this size.[9] The B3LYP functional is a well-vetted hybrid functional suitable for organic molecules.

-

Basis Set: For sulfur-containing molecules, the choice of basis set is critical. Pople-style basis sets like 6-31G(d) can be a starting point, but for higher accuracy, Dunning's correlation-consistent basis sets are superior.[10][11] We recommend the aug-cc-pVTZ basis set. The 'aug' prefix indicates the addition of diffuse functions, which are essential for accurately describing lone pairs and potential weak interactions. The triple-zeta quality ('TZ') with polarization functions provides the necessary flexibility for the valence electrons, especially on the sulfur atom.[12][13]

-

-

Perform Geometry Optimization: For each candidate conformer from the initial search, perform a full geometry optimization at the B3LYP/aug-cc-pVTZ level of theory. This process systematically alters the molecular geometry to find the point of minimum energy on the potential energy surface.

-

Execute Vibrational Frequency Calculation: Following each successful optimization, perform a frequency calculation at the same level of theory. This is a non-negotiable step for two reasons:

-

Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

-

Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE), thermal corrections, and the simulated infrared (IR) and Raman spectra.

-

III. Electronic Property Calculation:

-

Analyze the Optimized Wavefunction: From the output of the geometry optimization and frequency calculations, key electronic properties can be extracted.

-

Key Properties:

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a crucial indicator of chemical reactivity and electronic stability.[14]

-

Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution across the molecule, particularly at the carbonyl carbon, sulfur, and oxygen atoms.

-

Dipole Moment: The calculated dipole moment provides insight into the molecule's overall polarity.

-

Results and Scientific Discussion

Following the outlined protocol allows for a comprehensive characterization of this compound's structural and electronic properties.

Conformational Landscape

The calculations will confirm the existence of the two lowest energy conformers: anti,anti (Cs) and anti,gauche (C1).[3] The relative energy difference between these conformers, after ZPVE correction, will be small, indicating that both are likely populated at room temperature.

| Conformer | Symmetry | Relative Energy (ZPVE Corrected) | Key Dihedral Angles (°) |

| anti,anti | Cₛ | 0.00 kcal/mol (Reference) | C-C-S-C ≈ 180, C-S-C-C ≈ 180 |

| anti,gauche | C₁ | ~0.5 - 1.0 kcal/mol | C-C-S-C ≈ 180, C-S-C-C ≈ ±80 |

Note: Exact energy values are dependent on the specific computational software and version.

Caption: The lowest energy anti,anti conformer of this compound.

Vibrational Analysis: A Bridge to Experiment

A key validation of any computational model is its ability to reproduce experimental data. The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra.[3] A systematic overestimation of frequencies is common for DFT calculations, and scaling factors can be applied for more precise comparisons. The primary value lies in the correct prediction of the pattern and relative intensities of the absorption bands.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/aug-cc-pVTZ) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | ~1700-1720 | ~1690 | Carbonyl group |

| C-S Stretch | ~650-700 | ~680 | Thioester linkage |

| C-C Stretch | ~900-1100 | ~950-1050 | Alkyl backbone |

| C-H Stretch | ~2900-3100 | ~2900-3000 | Methyl/Ethyl groups |

Note: Calculated frequencies are unscaled. Experimental data sourced from literature.[3]

Electronic Structure: Reactivity Insights

The electronic properties derived from the calculations provide a quantum-level explanation for the chemical behavior of thioesters.

-

HOMO-LUMO Gap: The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic excitability and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Orbitals: Visualization of the HOMO often shows significant electron density on the sulfur atom's lone pairs, while the LUMO is typically a π* orbital localized on the C=O bond. This distribution is consistent with the known nucleophilic character of the sulfur and the electrophilic nature of the carbonyl carbon, which is central to the acyl-transfer reactivity of thioesters.[2][15]

Conclusion: From Calculation to Chemical Insight

This guide has presented a robust, scientifically grounded framework for the quantum chemical calculation of this compound. By adhering to this protocol, researchers can reliably determine the molecule's conformational preferences, vibrational spectra, and electronic structure. These computational results are not merely theoretical curiosities; they provide actionable insights for drug development professionals. They can inform synthetic strategies, help interpret experimental spectroscopic data, and provide parameters for larger-scale simulations such as molecular docking or quantitative structure-activity relationship (QSAR) studies. The fusion of high-level computational chemistry with experimental investigation is a powerful paradigm for accelerating the discovery of novel therapeutics.

References

- 1. Ethyl thioacetate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. This compound [webbook.nist.gov]

- 5. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanethioic acid S-ethyl ester | 625-60-5 [chemicalbook.com]

- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 8. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of S-Ethyl Ethanethioate in Modern Organic Synthesis

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility of S-Ethyl ethanethioate. Moving beyond a simple reagent overview, this document elucidates the mechanistic rationale behind its application in key organic transformations and furnishes detailed, field-proven protocols for its effective use. The content herein is structured to empower synthetic chemists with the knowledge to strategically implement this compound in their synthetic endeavors, from routine acylations to complex, palladium-catalyzed cross-coupling reactions.

Introduction: Unveiling the Synthetic Potential of this compound

This compound, a readily available and stable thioester, has emerged as a versatile and powerful tool in the arsenal of the modern synthetic chemist.[1] Its unique reactivity profile, stemming from the electronic properties of the thioester linkage, renders it an effective acylating agent and a valuable precursor in a variety of carbon-carbon bond-forming reactions.[1] Unlike its more reactive oxygen-based ester counterparts, this compound often exhibits enhanced chemoselectivity, allowing for the targeted modification of complex molecules. This document will explore the fundamental principles governing its reactivity and provide detailed protocols for its application in several key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in the laboratory.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8OS | [2] |

| Molecular Weight | 104.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic, alliaceous | [1] |

| Boiling Point | 116-117 °C | [2] |

| Density | 0.979 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| CAS Number | 625-60-5 | [2] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted away from open flames and ignition sources. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application in Ketone Synthesis: The Fukuyama Cross-Coupling Reaction